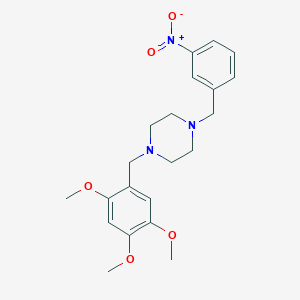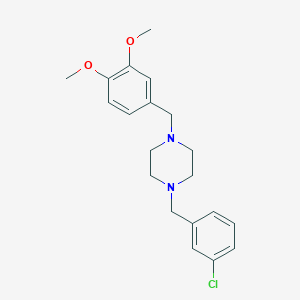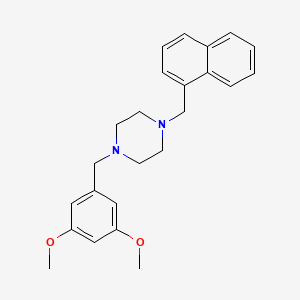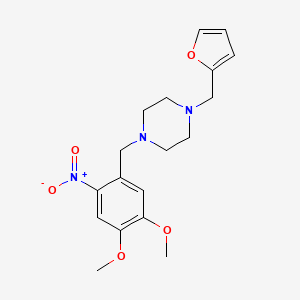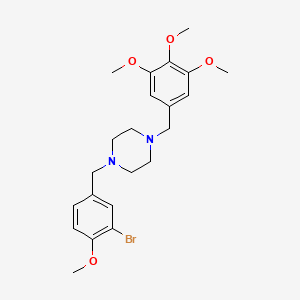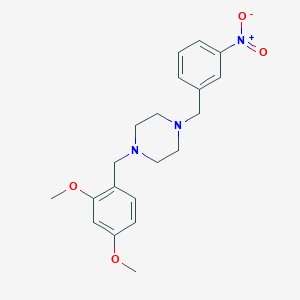
1-(2,4-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine
Übersicht
Beschreibung
1-(2,4-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine, also known as DNBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DNBP is a piperazine derivative that has been synthesized and studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a selective serotonin receptor agonist, which could be useful in the development of new antidepressant drugs. In pharmacology, this compound has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, this compound has been used as a starting material for the synthesis of other piperazine derivatives with potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine is not fully understood, but it is believed to act as a selective serotonin receptor agonist. Specifically, this compound has been shown to activate the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. Activation of this receptor subtype could lead to antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its selective serotonin receptor agonist activity, this compound has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine. This could lead to increased levels of these neurotransmitters in the brain, which could have various effects on mood, cognition, and behavior. This compound has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its ability to cross the blood-brain barrier, which could be useful in studying the effects of drugs on the central nervous system. Additionally, this compound has been shown to have low toxicity, which makes it a relatively safe compound to work with. However, one limitation of using this compound is its limited solubility in aqueous solutions, which could make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,4-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine. One area of interest is the development of new antidepressant drugs based on the selective serotonin receptor agonist activity of this compound. Another area of interest is the use of this compound as a drug delivery system for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-7-6-17(20(13-19)27-2)15-22-10-8-21(9-11-22)14-16-4-3-5-18(12-16)23(24)25/h3-7,12-13H,8-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIRSDSRNJEPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



